N-{3-[(2,4-dimethoxyphenyl)amino]-3-oxopropyl}pyrazine-2-carboxamide
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Overview
Description
N-{3-[(2,4-dimethoxyphenyl)amino]-3-oxopropyl}pyrazine-2-carboxamide: is a synthetic organic compound that belongs to the class of pyrazine derivatives This compound is characterized by the presence of a pyrazine ring, a carboxamide group, and a 2,4-dimethoxyphenyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{3-[(2,4-dimethoxyphenyl)amino]-3-oxopropyl}pyrazine-2-carboxamide typically involves the following steps:
Formation of the Intermediate: The initial step involves the reaction of 2,4-dimethoxyaniline with an appropriate acylating agent to form the intermediate 3-[(2,4-dimethoxyphenyl)amino]-3-oxopropanoic acid.
Cyclization: The intermediate is then subjected to cyclization with pyrazine-2-carboxylic acid under suitable conditions to form the final product.
The reaction conditions often include the use of solvents such as ethanol or dichloromethane, and catalysts like glacial acetic acid to facilitate the reactions.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. Techniques such as continuous flow synthesis and automated reaction systems can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-{3-[(2,4-dimethoxyphenyl)amino]-3-oxopropyl}pyrazine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrazine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrazine derivatives.
Scientific Research Applications
N-{3-[(2,4-dimethoxyphenyl)amino]-3-oxopropyl}pyrazine-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-{3-[(2,4-dimethoxyphenyl)amino]-3-oxopropyl}pyrazine-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-{3-[(2,4-dimethoxyphenyl)amino]-3-oxopropyl}benzamide
- N-{3-[(2,4-dimethoxyphenyl)amino]-3-oxopropyl}thiophene-2-carboxamide
Uniqueness
N-{3-[(2,4-dimethoxyphenyl)amino]-3-oxopropyl}pyrazine-2-carboxamide is unique due to its pyrazine ring, which imparts distinct electronic and steric properties compared to similar compounds with different heterocyclic rings
Properties
Molecular Formula |
C16H18N4O4 |
---|---|
Molecular Weight |
330.34 g/mol |
IUPAC Name |
N-[3-(2,4-dimethoxyanilino)-3-oxopropyl]pyrazine-2-carboxamide |
InChI |
InChI=1S/C16H18N4O4/c1-23-11-3-4-12(14(9-11)24-2)20-15(21)5-6-19-16(22)13-10-17-7-8-18-13/h3-4,7-10H,5-6H2,1-2H3,(H,19,22)(H,20,21) |
InChI Key |
CKHAKUSBLYGTAC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)CCNC(=O)C2=NC=CN=C2)OC |
Origin of Product |
United States |
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